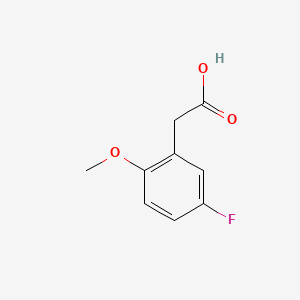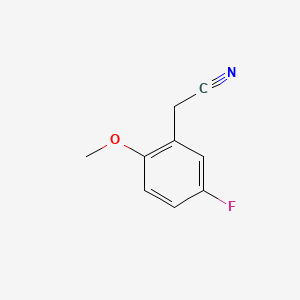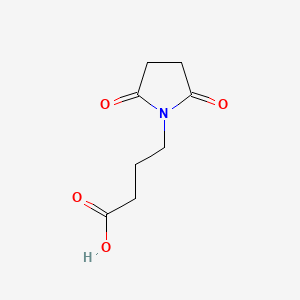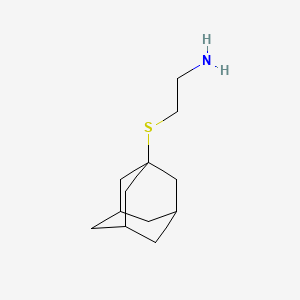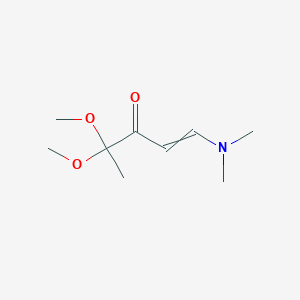
1-(Dimethylamino)-4,4-dimethoxy-1-penten-3-on
Übersicht
Beschreibung
“1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-” is a chemical compound with the molecular formula C9H17NO . It is related to 5-(dimethylamino)-1,1-diphenyl-1-penten-3-one hydrochloride, which is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been discussed in various studies. For instance, the Mannich reaction, a fundamental type of organic chemistry reaction, has been used in the production of various medicines, natural goods, and industrial chemicals . In a study titled “Ketenes. VIII. Some Reactions of 1-(Dimethylamino)-4-methyl-1-penten-3-one”, systematic model studies resulted in the identification of 1-hydroxy-3-pentanone and 4-hydroxy-3,8-decanedione as degradation products as well as S-(3-oxopentyl)-l-cysteine in the presence of the amino acid .Wissenschaftliche Forschungsanwendungen
1. Hemmung der Atmung in Mäuseleber-Mitochondrien Die Verbindung wurde in Mitochondrien gefunden, die aus der Leber von Mäusen isoliert wurden, und hat hohe hemmende Eigenschaften . Substitution an der 4-Methylengruppe der Verbindung durch verschiedene Alkylsubstituenten führt zu Verbindungen mit unterschiedlichen Atmungshemmenden Eigenschaften .
2. Synthese von Dispersionsfarbstoffen zum Färben von Polyestergeweben Die Enaminonverbindungen, zu denen 1-(Dimethylamino)-4,4-dimethoxypent-1-en-3-on gehört, wurden verwendet, um neuartige Dispersionsfarbstoffe zu erzeugen, indem Enaminonderivate mit Phenyldiazoniumsalz umgesetzt werden . Diese Farbstoffe wurden zum Färben von Polyestergeweben bei Temperaturen zwischen 70 und 130 °C verwendet .
Antibakterielle Aktivität
Die synthetischen Farbstoffe, die von den Enaminonverbindungen abgeleitet sind, wurden auf ihre erwartete biologische Aktivität gegen Pilze, Hefen und grampositive und gramnegative Bakterien untersucht .
Verbesserung von Polyestergeweben
Zinkoxid-Nanopartikel wurden zur Behandlung von Polyestergeweben eingesetzt, um ihnen eine Selbstreinigungsqualität zu verleihen, ihre Lichtechtheit zu erhöhen, ihre antibakterielle Wirksamkeit zu verbessern und den UV-Schutz zu verbessern .
Synthese von Tributylphosphin-Addukten
Die Verbindung wurde bei der Synthese von Tributylphosphin-Addukten verwendet . Dies stellt einen Fortschritt in Richtung der Verwendung von Diiminium-Einheiten als organische Reagenzien oder Katalysatoren für die Pyridinfunktionalisierung dar .
6. Synthese von Kern-Schalen-Systemen auf Basis von Edelmetall-Nanopartikeln Die Verbindung wurde bei der Synthese von Kern-Schalen-Systemen verwendet, die auf Edelmetall-Nanopartikeln basieren, die mit Copolymeren (Polyacetylenen) beschichtet sind .
Eigenschaften
IUPAC Name |
1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSIQWVIJSERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340727 | |
| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106157-94-2 | |
| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

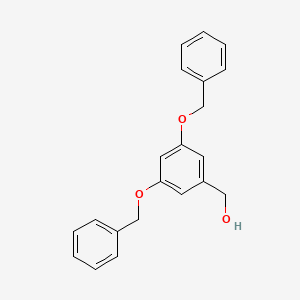

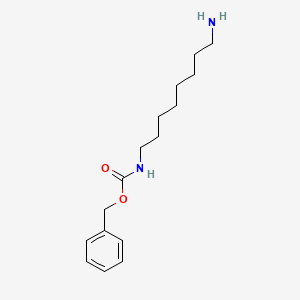
![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)
